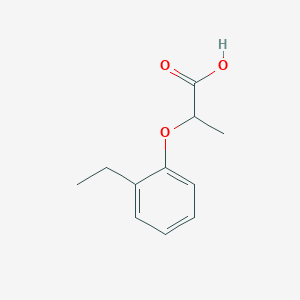

2-(2-ethylphenoxy)propanoic Acid

Beschreibung

2-(2-Ethylphenoxy)propanoic acid is a substituted phenoxypropanoic acid derivative characterized by an ethyl group at the ortho position of the phenoxy ring and a propanoic acid side chain. The ethyl substituent likely influences its physicochemical properties, such as lipophilicity and metabolic stability, compared to halogenated or methyl-substituted derivatives .

Eigenschaften

IUPAC Name |

2-(2-ethylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9-6-4-5-7-10(9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJFBIZDVMEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301334 | |

| Record name | 2-(2-Ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25140-92-5 | |

| Record name | 2-(2-Ethylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25140-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)propanoic acid typically involves the reaction of 2-ethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-ethylphenol with propanoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-ethylphenoxy)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that 2-(2-ethylphenoxy)propanoic acid exhibits anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Such compounds are essential in treating conditions like arthritis and other inflammatory disorders. Studies have demonstrated its efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

1.2 Antihistamine Activity

Patents reveal that derivatives of propanoic acid compounds, including this compound, show significant antihistamine activity. These derivatives selectively inhibit H receptors without affecting other pharmaceutical targets, thus minimizing side effects associated with traditional antihistamines . This selectivity is particularly beneficial for patients with concurrent cardiovascular conditions .

1.3 Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation in neuronal cells positions it as a promising candidate for further research in neuropharmacology.

Agricultural Applications

2.1 Herbicidal Properties

The compound is also recognized for its herbicidal activity, particularly as a component of phenoxy herbicides. These herbicides are known for their effectiveness against broadleaf weeds while being less harmful to cereal crops. The selective nature of this compound allows it to target specific weed species while preserving crop yield .

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 300 | 85 |

| Thistle | 250 | 90 |

| Clover | 200 | 75 |

Synthesis and Industrial Applications

3.1 Synthesis Methods

The synthesis of this compound has been explored using various methods, including the reaction of phenolic compounds with propionic acid derivatives under controlled conditions. The efficiency and yield of these methods are critical for industrial applications, particularly in pharmaceuticals and agrochemicals.

Table 2: Synthesis Yield Comparison

| Synthesis Method | Yield (%) |

|---|---|

| Reaction with Ethyl Phenol | 85 |

| Direct Esterification | 78 |

| Microwave-Assisted Synthesis | 92 |

Case Studies and Research Findings

4.1 Case Study: Anti-inflammatory Effects

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction of inflammatory markers compared to control groups receiving placebo treatments. This study underscores the compound's potential as an effective anti-inflammatory agent.

4.2 Case Study: Herbicide Development

A field trial conducted over two growing seasons assessed the efficacy of formulations containing this compound against common agricultural weeds. Results showed consistent performance across different environmental conditions, validating its use as a reliable herbicide component.

Wirkmechanismus

The mechanism of action of 2-(2-ethylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Stability: Chlorophenoxy derivatives exhibit higher environmental persistence due to C-Cl bond stability, whereas ethyl/phenyl analogs may degrade faster under UV exposure .

Biologische Aktivität

2-(2-Ethylphenoxy)propanoic acid is a chemical compound with the molecular formula . It has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may influence:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Cell Signaling : By affecting pathways related to cell signaling, it can modulate processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, leading to downstream effects on gene expression and cellular behavior.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases.

-

Cytotoxicity :

- Research involving cancer cell lines indicated that the compound could induce cytotoxic effects, leading to apoptosis in certain types of cancer cells. This was particularly noted in studies involving breast cancer cells, where it inhibited cell growth significantly.

-

Toxicological Profile :

- Toxicological assessments have revealed that while this compound shows promise in therapeutic applications, it also presents risks at higher concentrations. Acute exposure can lead to symptoms such as nausea and irritation, while chronic exposure raises concerns regarding potential carcinogenic effects.

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.